Acetamide,N-(1-cyclohexylpropyl)-

Description

This compound belongs to a broader class of N-substituted acetamides, which are studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable physicochemical properties .

Properties

Molecular Formula |

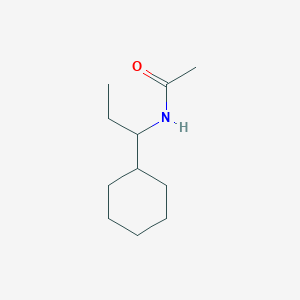

C11H21NO |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

N-(1-cyclohexylpropyl)acetamide |

InChI |

InChI=1S/C11H21NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h10-11H,3-8H2,1-2H3,(H,12,13) |

InChI Key |

NOVCSWJRPZZNPD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCCCC1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-cyclohexylpropyl)- typically involves the reaction of acetamide with 1-cyclohexylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Acetamide, N-(1-cyclohexylpropyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-cyclohexylpropyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Acetamide, N-(1-cyclohexylpropyl)- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-cyclohexylpropyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares Acetamide, N-(1-cyclohexylpropyl)- with structurally related acetamides, focusing on substituent effects and inferred properties.

Substituent Variations and Structural Features

Key compounds for comparison include:

Key Observations:

Hydrophobicity and Solubility: The cyclohexylpropyl substituent confers higher lipophilicity compared to shorter alkyl chains (e.g., ethyl or methyl) in N-(1-ethylcyclohexyl) and N-(1-methylcyclohexyl) acetamides. This may reduce aqueous solubility but enhance membrane permeability in biological systems . Introduction of polar heterocycles (e.g., oxadiazole, thiophene) in N-(1-(3-cyclopropyl-oxadiazol-5-yl)cyclohexyl)-...

Crystallinity and Solid-State Properties: Meta-substitution on aromatic rings (e.g., chlorophenoxy in N-(1-(o-chlorophenoxy)-2-propyl)-...) can disrupt crystal packing due to steric and electronic effects, as seen in meta-substituted trichloro-acetamides . Bulky substituents like cyclohexylpropyl may lead to asymmetric unit variations, similar to N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, which exhibits two molecules per asymmetric unit .

Biological Activity: Heterocyclic derivatives (e.g., oxadiazole-thiophene hybrids) are associated with antitumor, antioxidant, and anti-inflammatory activities, as observed in pyrrole alkaloids and phenolic acetamides . Chlorinated derivatives (e.g., N-(1-(o-chlorophenoxy)-2-propyl)-...) may exhibit enhanced bioactivity due to electron-withdrawing effects, as seen in S-metolachlor transformation products .

Data Table: Comparative Analysis

Research Findings and Implications

Structural Flexibility :

- The cyclohexylpropyl group offers a balance between rigidity (cyclohexane) and flexibility (propyl chain), which could optimize receptor binding in drug design .

Synthetic Challenges :

- Bulky substituents may complicate crystallization, as seen in meta-substituted trichloro-acetamides, requiring tailored recrystallization protocols .

Biological Relevance :

- Heterocyclic analogs (e.g., oxadiazole derivatives) show promise in pharmaceutical applications, aligning with findings on pyrrole alkaloids from Fusarium incarnatum .

- Chlorinated derivatives are prioritized in agrochemical research due to their stability and activity, as demonstrated in S-metolachlor studies .

Biological Activity

Acetamide, N-(1-cyclohexylpropyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of Acetamide, N-(1-cyclohexylpropyl)- is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclohexylpropyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific kinases or enzymes involved in cancer pathways.

- Receptor Modulation: It could modulate receptor activities that are crucial for various cellular processes.

Biological Activities

Research has indicated several biological activities associated with Acetamide, N-(1-cyclohexylpropyl)-:

- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting growth in colon cancer cell lines (HT29) with an IC50 value indicating effective concentration levels.

- Anti-inflammatory Properties: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Effects: Some studies suggest activity against bacterial strains, although further research is needed to confirm these findings.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of Acetamide derivatives, researchers found that the compound significantly inhibited cell proliferation in HT29 cells. The IC50 value was determined to be approximately 12 µM, demonstrating its potency as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Acetamide, N-(1-cyclohexylpropyl)- | HT29 | 12 |

Case Study 2: Anti-inflammatory Effects

A separate investigation into the anti-inflammatory properties revealed that Acetamide, N-(1-cyclohexylpropyl)- reduced the secretion of IL-6 cytokines in murine models. This suggests a potential application in treating inflammatory diseases.

| Treatment Group | IL-6 Levels (pg/mL) | Control (pg/mL) |

|---|---|---|

| Acetamide Group | 150 | 300 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cyclohexylpropyl group can significantly influence the biological activity of Acetamide derivatives. For instance:

- Hydrophobicity: Increasing hydrophobic character enhances membrane permeability.

- Functional Groups: The presence of electron-donating groups can increase activity by improving binding interactions with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.